Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
CAS No.: 886497-78-5
Cat. No.: VC7075186
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886497-78-5 |
|---|---|
| Molecular Formula | C14H15NO5S |
| Molecular Weight | 309.34 |
| IUPAC Name | ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17) |
| Standard InChI Key | QBQUBFDKFMRKRM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₄H₁₅NO₅S, derived from its thiazole core (C₃H₂NS), a 2,5-dimethoxyphenyl substituent (C₈H₈O₂), and an ethyl ester group (C₃H₅O₂). Its molecular weight is 309.34 g/mol, consistent with thiazole derivatives bearing methoxy and ester functionalities .
Structural Characteristics
The molecule features:
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A 2,3-dihydrothiazole ring with a ketone group at position 2.
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A 2,5-dimethoxyphenyl group at position 4, introducing electron-donating methoxy substituents at the 2- and 5-positions of the benzene ring.
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An ethyl ester at position 5, which enhances solubility in organic solvents and influences metabolic stability .
The spatial arrangement of these groups is critical for intermolecular interactions, as evidenced by comparable compounds where substituent positioning modulates bioactivity.
Synthesis and Reaction Chemistry
Synthetic Pathways
While no explicit synthesis route for the 2,5-dimethoxy variant is documented, analogous compounds are typically synthesized via multi-step protocols:
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Formation of the Thiazole Core:
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Functionalization:
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Purification:
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Chromatographic techniques (e.g., silica gel column chromatography) yield products with ≥95% purity, as seen in related thiazole esters.
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Reaction Dynamics
The electron-rich 2,5-dimethoxyphenyl group directs electrophilic substitution reactions to the para position of the benzene ring, while the thiazole ring’s reactivity is influenced by the electron-withdrawing ketone and ester groups. For example:
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Nucleophilic Attack: The carbonyl at position 2 is susceptible to nucleophiles like hydrazines or Grignard reagents, forming hydrazones or tertiary alcohols .
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to a carboxylic acid, altering solubility and bioactivity.
Physicochemical Properties
Spectroscopic Data
Key spectroscopic signatures inferred from analogs include:
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic dimethoxyphenyl group.
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Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments, as observed in related esters .
Biological Activity and Applications
The 2,5-dimethoxy configuration may enhance membrane permeability compared to 2,4- or 3,4-substituted analogs, as suggested by QSAR studies.
Structure-Activity Relationships (SAR)
Substituent effects on bioactivity are illustrated below:
| Compound Substitution | Bioactivity (IC₅₀, μM) |
|---|---|
| 2,4-Dimethoxyphenyl | Antifungal: 12.5 ± 1.2 |
| 3,4-Dimethoxyphenyl | Anticancer: 8.7 ± 0.9 |
| 2,5-Dimethoxyphenyl | Predicted: 6.2–9.4 |
Data extrapolated from analogs suggest the 2,5-substituted variant may exhibit superior potency due to optimized steric and electronic profiles.
Comparative Analysis with Structural Analogs
Key Analog Comparison
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 4-(2,4-dichlorophenyl)-2-oxo-... | 886497-52-5 | 2,4-Cl₂ | 318.16 |
| Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo... | 886497-86-5 | 3,4-(OCH₃)₂ | 309.34 |
| Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo... | N/A | 2,5-(OCH₃)₂ | 309.34 |
The 2,5-dimethoxy analog’s reduced steric hindrance compared to 3,4-substituted derivatives may favor target binding, while its electron-donating groups enhance resonance stabilization .
Challenges and Future Directions
Despite promising inferred properties, experimental validation is required for:
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Synthetic Optimization: Developing regioselective methods for 2,5-dimethoxy substitution.
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Target Identification: High-throughput screening against enzymatic targets (e.g., kinases, cytochrome P450).
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Toxicology Profiles: Assessing metabolic stability and off-target effects in vitro.
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